molecular formula C28H29F2N5O2 B2789699 3-(difluoromethyl)-N-(6-((5s,6s)-6-hydroxy-6,7,8,9-tetrahydro-5h-imidazo[1,5-a]azepin-5-yl)-[1,1'-biphenyl]-3-yl)-1-isopropyl-1h-pyrazole-5-carboxamide

3-(difluoromethyl)-N-(6-((5s,6s)-6-hydroxy-6,7,8,9-tetrahydro-5h-imidazo[1,5-a]azepin-5-yl)-[1,1'-biphenyl]-3-yl)-1-isopropyl-1h-pyrazole-5-carboxamide

Cat. No.: B2789699
M. Wt: 505.6 g/mol
InChI Key: ANNKHJQLDMGQFM-UIOOFZCWSA-N
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Description

CSN5i-3 is a potent, selective, and orally available inhibitor of the proteolytic subunit CSN5 of the COP9 signalosome. The COP9 signalosome is a multi-subunit protein complex that regulates the activity of cullin-RING E3 ubiquitin ligases, which are involved in various cellular processes, including cell cycle progression and apoptosis. CSN5i-3 has shown promise in cancer therapy by inhibiting the deneddylation of cullin-RING E3 ubiquitin ligases, thereby affecting the viability of tumor cells .

Scientific Research Applications

CSN5i-3 has a wide range of scientific research applications, particularly in the fields of cancer biology, molecular biology, and drug discovery. Some of the key applications include:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CSN5i-3 involves multiple steps, including the formation of key intermediates and their subsequent coupling. The detailed synthetic route and reaction conditions are proprietary and not fully disclosed in the public domain.

Industrial Production Methods

Industrial production of CSN5i-3 follows standard protocols for the synthesis of small molecule inhibitors. This includes large-scale chemical synthesis, purification, and quality control to ensure the compound’s purity and efficacy. The production process is optimized for scalability and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

CSN5i-3 primarily undergoes inhibition reactions, specifically targeting the deneddylation process of cullin-RING E3 ubiquitin ligases. This inhibition leads to the accumulation of neddylated cullins, which in turn affects the degradation of substrate proteins .

Common Reagents and Conditions

The common reagents used in the synthesis and reactions involving CSN5i-3 include organic solvents, catalysts, and specific reactants that facilitate the formation of the desired chemical structure. The reaction conditions typically involve controlled temperatures, pH levels, and reaction times to ensure optimal yield and purity .

Major Products Formed

The major product formed from the reactions involving CSN5i-3 is the neddylated cullin-RING E3 ubiquitin ligase complex. This complex is crucial for the regulation of protein degradation pathways within the cell .

Mechanism of Action

CSN5i-3 exerts its effects by inhibiting the deneddylation activity of the COP9 signalosome. This inhibition traps cullin-RING E3 ubiquitin ligases in their neddylated state, leading to the inactivation of a subset of these ligases. The inactivation results in the degradation of their substrate recognition modules, thereby affecting the stability and turnover of various proteins involved in cell cycle regulation and apoptosis .

Comparison with Similar Compounds

Properties

IUPAC Name

5-(difluoromethyl)-N-[4-[(5S,6S)-6-hydroxy-6,7,8,9-tetrahydro-5H-imidazo[1,5-a]azepin-5-yl]-3-phenylphenyl]-2-propan-2-ylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29F2N5O2/c1-17(2)35-24(14-23(33-35)27(29)30)28(37)32-19-11-12-21(22(13-19)18-7-4-3-5-8-18)26-25(36)10-6-9-20-15-31-16-34(20)26/h3-5,7-8,11-17,25-27,36H,6,9-10H2,1-2H3,(H,32,37)/t25-,26-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANNKHJQLDMGQFM-UIOOFZCWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=CC(=N1)C(F)F)C(=O)NC2=CC(=C(C=C2)C3C(CCCC4=CN=CN34)O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N1C(=CC(=N1)C(F)F)C(=O)NC2=CC(=C(C=C2)[C@H]3[C@H](CCCC4=CN=CN34)O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29F2N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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